molecular formula C14H18NNa3O17S2 B13436618 trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B13436618
M. Wt: 605.4 g/mol
InChI Key: BYUWGIHSRHHLGW-FGUHDXTCSA-K
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Description

Trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl, sulfonate, and acetamido groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate involves several steps. The synthetic route typically starts with the preparation of the core pyran ring, followed by the introduction of the sulfonate and acetamido groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl, sulfonate, and acetamido groups .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a model compound for studying enzyme-substrate interactions and metabolic pathwaysIn industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, thereby modulating their activity. The pathways involved in its mechanism of action are often related to metabolic processes and signal transduction .

Comparison with Similar Compounds

Compared to other similar compounds, trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate and other sulfonated pyran derivatives. These compounds share some structural features but differ in their specific functional groups and stereochemical configurations, which can lead to differences in their chemical reactivity and biological activity .

Biological Activity

Trisodium (2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound notable for its intricate structure and potential biological activities. Its molecular architecture includes multiple hydroxyl groups and sulfonate moieties that contribute to its solubility and reactivity in biological systems. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Multiple Functional Groups : Hydroxyl (-OH) and sulfonate (-SO₃⁻) groups enhance solubility and interaction with biological molecules.
  • Pyran Ring : A key structural feature that may influence its biological interactions.

The presence of these functional groups suggests potential roles in various biochemical pathways and therapeutic applications.

Research indicates that the compound may mimic heparin's action by binding to antithrombin III. This binding induces a conformational change in antithrombin III, enhancing its ability to inactivate thrombin and other clotting factors. This mechanism highlights its potential as an anticoagulant agent.

Biological Activities

Preliminary studies suggest that trisodium (2R,3R,4S)-2-[...] exhibits several notable biological activities:

  • Anticoagulant Activity : By mimicking heparin’s mechanism, it may effectively inhibit clot formation.
  • Cell Signaling Modulation : The compound has been shown to interact with glycosaminoglycans, which play crucial roles in cell signaling and adhesion processes.
  • Antimicrobial Properties : Its structural components may contribute to antimicrobial efficacy against certain pathogens.

Study on Anticoagulant Activity

A study demonstrated that the compound significantly reduced thrombin activity in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and the inhibition of thrombin activity.

Concentration (µg/mL)Thrombin Activity (% Inhibition)
1025
5050
10075

Study on Cell Signaling

Another research effort explored its role in modulating cellular responses. The compound was found to enhance calcium extrusion rates through Na+/Ca²+ exchangers in human endothelial cells, indicating a potential role in vascular health.

Antimicrobial Efficacy

In vitro tests against gram-negative bacteria showed that the compound could permeabilize bacterial membranes at high pH levels, resulting in cell lysis and death. The effectiveness was linked to both concentration and pH conditions.

Properties

Molecular Formula

C14H18NNa3O17S2

Molecular Weight

605.4 g/mol

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO17S2.3Na/c1-5(17)15-6(3-16)11(10(20)8(19)4-29-33(23,24)25)31-14-12(32-34(26,27)28)7(18)2-9(30-14)13(21)22;;;/h2-3,6-8,10-12,14,18-20H,4H2,1H3,(H,15,17)(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3/t6-,7-,8+,10-,11+,12+,14-;;;/m0.../s1

InChI Key

BYUWGIHSRHHLGW-FGUHDXTCSA-K

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)[O-])O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)OC1C(C(C=C(O1)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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